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Compound of Interest

Compound Name: Piperidine-4-sulfonic acid

Cat. No.: B1220723 Get Quote

Technical Guide: Piperidine-4-sulfonic Acid
(P4S)
CAS Number: 72450-62-5[1][2][3][4]

Introduction
Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclic analogue of the principal inhibitory

neurotransmitter, γ-aminobutyric acid (GABA).[1][5] Structurally, it is a conformationally

restricted molecule that has been instrumental in the characterization of GABA receptor

subtypes.[6] As a highly polar zwitterion, P4S does not penetrate the blood-brain barrier,

limiting its systemic effects to the periphery.[1] This property, however, makes it a valuable tool

for isolating and studying peripheral GABA receptor function.

This document provides a comprehensive overview of Piperidine-4-sulfonic acid, including its

physicochemical properties, pharmacological profile, representative synthesis, and key

experimental protocols for its use in research.

Physicochemical Properties
P4S is typically a powder at room temperature. Its key identifiers and computed properties are

summarized in the tables below.
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Identifier Value Reference

CAS Number 72450-62-5 [1][2][3][4]

Molecular Formula C₅H₁₁NO₃S [1][2][3][4]

Molecular Weight 165.21 g/mol [1][2][3][4]

IUPAC Name piperidine-4-sulfonic acid [1]

Synonyms
P4S, Piperidine-4-sulphonic

acid
[1][4]

SMILES C1CNCCC1S(=O)(=O)O [1]

InChI

InChI=1S/C5H11NO3S/c7-

10(8,9)5-1-3-6-4-2-5/h5-6H,1-

4H2,(H,7,8,9)

[1]

InChIKey
UGBJGGRINDTHIH-

UHFFFAOYSA-N
[1]

Computed Property Value Reference

pKa (Predicted) 1.20 ± 0.20 [3][7]

XLogP -0.91 [8]

Topological Polar Surface Area 74.8 Å² [3]

Hydrogen Bond Donors 2 [3][8]

Hydrogen Bond Acceptors 4 [3][8]

Rotatable Bond Count 1 [3][8]

Pharmacology
P4S is a potent and selective ligand for GABA receptors, exhibiting a complex pharmacological

profile characterized by subtype-selective partial agonism at GABA-A receptors and

antagonism at GABA-ρ receptors.
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GABA-A Receptor Activity
P4S acts as a partial agonist at GABA-A receptors. Its functional efficacy is highly dependent

on the α-subunit composition of the receptor complex.[1][5]

High Efficacy (Agonist Activity): At GABA-A receptors containing α2, α3, and α5 subunits,

P4S demonstrates high activational efficacy (Emax = 75–96%).[1][5]

Low Efficacy (Functional Antagonist): In contrast, at receptors containing α1, α4, and α6

subunits, it shows very low efficacy (Emax = 7.2–21%), effectively acting as an antagonist at

these sites.[1][5]

This profile distinguishes P4S from other GABA agonists like isoguvacine and gaboxadol,

which exhibit more uniform high efficacy across different GABA-A receptor subtypes.[1]

GABA-ρ Receptor Activity
In addition to its effects on GABA-A receptors, P4S is a moderately potent antagonist at GABA-

ρ receptors (formerly known as GABA-C receptors).[1]

GABA Reuptake
Unlike some related compounds, P4S does not inhibit GABA reuptake.[1]

Binding Affinity
Radioligand binding studies have characterized the affinity of P4S for GABA receptors. In

bovine brain membranes, [³H]P4S binding identified two distinct sites.[9][10]

Parameter High-Affinity Site Low-Affinity Site Reference

K_D 17 ± 7 nM 237 ± 100 nM [9][10]

B_max
0.15 ± 0.07 pmol/mg

protein

0.80 ± 0.20 pmol/mg

protein
[9][10]

The IC₅₀ for P4S in inhibiting the binding of [³H]-GABA is approximately 0.034 μM.[10]
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Signaling Pathway and Mechanism of Action
The diagram below illustrates the selective action of Piperidine-4-sulfonic acid on different

GABA-A receptor subtypes, leading to varied downstream neuronal responses.

GABA-A Receptor Subtypes GABA-ρ Receptors

Piperidine-4-sulfonic acid (P4S)

α2, α3, α5 High Efficacy

Binds

α1, α4, α6 Low Efficacy

Binds

GABA-ρ

Binds

Agonism
(Channel Opening,
Neuronal Inhibition)

Activates

Antagonism
(Blocks GABA action,

Disinhibition)

Blocks

Click to download full resolution via product page

Caption: Mechanism of P4S action on GABA receptor subtypes.

Experimental Protocols
Representative Synthesis of Piperidine-4-sulfonic Acid
While a definitive, single published protocol is not readily available, a plausible synthesis can

be adapted from general methods for creating piperidine sulfonic acids.[1] One conceptual

pathway involves the sulfonation of a piperidine precursor. A common route to substituted

piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[11]

Reaction Scheme: Pyridine-4-sulfonic acid → Piperidine-4-sulfonic acid
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Materials:

Pyridine-4-sulfonic acid

Rhodium on carbon (Rh/C) catalyst (e.g., 5%)

Deionized water

Ethanol

Hydrogen gas (H₂)

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

Preparation: In a high-pressure reactor vessel, dissolve pyridine-4-sulfonic acid in a mixture

of deionized water and ethanol.

Catalyst Addition: Carefully add the Rh/C catalyst under an inert atmosphere (e.g., nitrogen

or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any

air.

Reaction: Pressurize the reactor with hydrogen gas (e.g., 5 atm) and heat to approximately

80°C. Maintain vigorous stirring.

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

The reaction time can vary from several hours to overnight.

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully

vent the excess hydrogen.

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the

filter cake with deionized water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure

(rotary evaporation) to yield the crude product.

Purification: The resulting solid can be purified by recrystallization from an appropriate

solvent system (e.g., water/ethanol) to afford pure Piperidine-4-sulfonic acid.

GABA-A Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds

for the GABA-A receptor using [³H]P4S or [³H]GABA as the radioligand.[2][9]
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Membrane Preparation

Binding Assay

Separation & Counting

Data Analysis

1. Brain Tissue
(e.g., bovine cortex)

2. Homogenize in
Tris-citrate buffer

3. Centrifuge (50,000 x g)

4. Repeat wash/centrifuge
(5-6 times to remove GABA)

5. Resuspend pellet to
1 mg/mL protein

6. Incubate membranes with:
- [3H]P4S (Radioligand)

- Test Compound (e.g., P4S)
- Buffer

7. For non-specific binding,
add excess cold GABA

Control

8. Incubate at 4°C
(to reach equilibrium)

9. Terminate by centrifugation
(50,000 x g)

10. Wash pellet to remove
unbound radioligand 11. Solubilize pellet 12. Quantify radioactivity via

liquid scintillation counting

13. Calculate Ki from IC50
using Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Workflow for a GABA-A receptor radioligand binding assay.
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Procedure:

Membrane Preparation:

Homogenize frozen bovine cerebral cortex in 50 volumes of ice-cold Tris-citrate buffer (50

mM, pH 7.1).[2]

Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.[2]

Discard the supernatant and repeat the resuspension and centrifugation steps at least five

more times to thoroughly wash the membranes and remove endogenous GABA.[2]

Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1

mg/mL.

Binding Reaction:

Set up assay tubes containing:

A fixed concentration of radioligand (e.g., 10-20 nM [³H]P4S).

Varying concentrations of the unlabeled test compound (e.g., P4S for self-competition).

The prepared membrane suspension (~0.25 mg protein/mL final concentration).

Buffer to the final volume (e.g., 1-2 mL).

For determining non-specific binding, prepare a set of tubes containing a high

concentration of unlabeled GABA (e.g., 1 mM).

Incubation:

Incubate the tubes on ice (4°C) for a sufficient time to reach binding equilibrium (e.g., 5-10

minutes).[2]

Separation and Quantification:
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Terminate the binding reaction by centrifugation at 50,000 x g for 10 minutes at 4°C.[2]

Centrifugation is preferred over filtration to minimize the dissociation of low-affinity binding.

[2]

Rapidly aspirate the supernatant and wash the pellet with ice-cold buffer to remove

unbound radioligand.

Solubilize the pellet and measure the amount of bound radioactivity using a liquid

scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the log of the competitor concentration to

generate a competition curve.

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific

binding) using non-linear regression analysis.

Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the

Cheng-Prusoff equation.

Conclusion
Piperidine-4-sulfonic acid is a specialized pharmacological tool for the study of GABA

receptors. Its distinct profile as a subtype-selective GABA-A partial agonist and GABA-ρ

antagonist, combined with its inability to cross the blood-brain barrier, makes it uniquely suited

for probing the structure-function relationships of these critical inhibitory receptors, particularly

in the peripheral nervous system. The methodologies presented here provide a foundation for

researchers and drug development professionals to utilize P4S effectively in their

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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